Product packaging for n-Boc-(4-carboxyphenyl)alanine(Cat. No.:CAS No. 167496-24-4)

n-Boc-(4-carboxyphenyl)alanine

Cat. No.: B573293
CAS No.: 167496-24-4
M. Wt: 309.318
InChI Key: AQDBGIMSEJVEIY-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization of Non-Natural Amino Acids in Synthetic Organic Chemistry

Non-natural amino acids, also known as non-proteinogenic amino acids, are those not found among the 22 naturally encoded for protein assembly in organisms. wikipedia.org Their significance in synthetic organic chemistry stems from their ability to introduce novel chemical and biological properties into peptides and other molecules. qyaobio.com Unlike their natural counterparts, these synthetic constructs can be designed with a vast array of side chains and stereochemistries, offering chemists a powerful toolkit for molecular design. qyaobio.comcpcscientific.com The incorporation of unnatural amino acids can confer increased potency and unique conformations to peptide-based pharmaceuticals. acs.org They are also instrumental in creating diverse combinatorial libraries and robust molecular scaffolds. cpcscientific.com

The synthesis of unnatural amino acids is a key area of research, with methods such as asymmetric catalysis and modifications of natural amino acids being actively explored. qyaobio.combioascent.com These synthetic amino acids are crucial building blocks in medicinal chemistry, providing chirality and dense functionality to drug-like compounds. bioascent.com

Role and Significance of N-Protected Amino Acids in Peptide Science and Beyond

In the chemical synthesis of peptides, protecting group strategies are essential to prevent unwanted side reactions, such as the self-coupling of amino acids. wikipedia.org The N-terminus of an amino acid is temporarily protected to allow for the controlled, sequential formation of peptide bonds. thermofisher.com The tert-butoxycarbonyl (Boc) group is a widely used N-terminal protecting group in peptide synthesis. thermofisher.comcymitquimica.com It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) and can be removed under moderately strong acidic conditions, such as with trifluoroacetic acid (TFA). thermofisher.comlibretexts.org

This strategy of protection and deprotection is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS), the latter of which has become the standard method in research settings. wikipedia.orgnih.gov The choice of protecting groups is critical for the success of a synthesis, and they must be compatible with each other to allow for selective removal at different stages. nih.gov Beyond peptide synthesis, N-protected amino acids are valuable intermediates in the synthesis of a wide range of organic molecules, including pharmaceuticals and other biologically active compounds. cymitquimica.com

Structural Features and Chemical Versatility of N-Boc-(4-carboxyphenyl)alanine

This compound is a derivative of the amino acid phenylalanine. cymitquimica.com Its structure is characterized by three key features: the core alanine (B10760859) structure, a phenyl ring substituted with a carboxyl group at the para position, and a tert-butyloxycarbonyl (Boc) group protecting the nitrogen atom. The presence of the Boc group enhances its stability and solubility in organic solvents, making it amenable to various synthetic transformations. cymitquimica.com

The two carboxylic acid groups on the molecule provide sites for further chemical modification, allowing for its incorporation into larger structures such as peptides or polymers. The aromatic ring also offers a handle for various organic reactions. This combination of functionalities makes this compound a versatile building block in the design and synthesis of complex molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C15H19NO6
Molecular Weight 309.31 g/mol nih.gov
IUPAC Name 4-[[(1S)-1-carboxyethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid nih.gov
CAS Number 167496-24-4 nih.gov

Overview of Research Trajectories Involving the Compound

Research involving this compound and similar structures has primarily focused on their application as building blocks in the synthesis of more complex molecules. The presence of multiple functional groups allows for its use in creating specific molecular architectures. For instance, related compounds have been used in the synthesis of peptide-based structures and as linkers in various chemical constructs. google.com The ability to selectively deprotect the different functional groups is a key aspect of its utility in multi-step synthetic strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H19NO6 B573293 n-Boc-(4-carboxyphenyl)alanine CAS No. 167496-24-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(1S)-1-carboxyethyl]-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO6/c1-9(12(17)18)16(14(21)22-15(2,3)4)11-7-5-10(6-8-11)13(19)20/h5-9H,1-4H3,(H,17,18)(H,19,20)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDBGIMSEJVEIY-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C1=CC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N(C1=CC=C(C=C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724682
Record name 4-{(tert-Butoxycarbonyl)[(1S)-1-carboxyethyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167496-24-4
Record name 4-{(tert-Butoxycarbonyl)[(1S)-1-carboxyethyl]amino}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Strategies

Approaches to the Synthesis of N-Boc-(4-carboxyphenyl)alanine and its Analogues

The creation of this compound and similar structures relies on established principles of peptide and organic synthesis. Key considerations include the selective protection of functional groups and the efficient formation of amide bonds.

Protecting Group Strategies and Optimization (e.g., Boc and Fmoc)

In peptide synthesis, protecting groups are essential for preventing unwanted side reactions at the N-terminus of amino acids. americanpeptidesociety.org The two most common protecting groups are tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). thermofisher.com

The Boc group is acid-labile, meaning it is removed under acidic conditions, typically with trifluoroacetic acid (TFA). americanpeptidesociety.orgpeptide.com This method was one of the earliest adopted in peptide synthesis. americanpeptidesociety.org While effective, the harsh acidic conditions required for deprotection can sometimes lead to the degradation of sensitive peptides. americanpeptidesociety.org The Boc protection of an amino group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc2O) in the presence of a base. organic-chemistry.org

The Fmoc group , in contrast, is base-labile and is removed using a mild base, such as piperidine. thermofisher.com This gentler deprotection method minimizes side reactions and is well-suited for the synthesis of long and complex peptides. americanpeptidesociety.org The Fmoc group also has strong UV absorption, which allows for easy monitoring during automated peptide synthesis.

The choice between Boc and Fmoc strategies depends on the specific peptide sequence and the desired final product. americanpeptidesociety.org While Fmoc is often favored for its mild conditions, Boc remains valuable in specific applications, particularly for the synthesis of shorter peptides or when there are concerns about racemization under basic conditions. americanpeptidesociety.org

Table 1: Comparison of Boc and Fmoc Protecting Groups

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Removal Condition Moderately strong acid (e.g., TFA) thermofisher.comMild base (e.g., piperidine) thermofisher.com
Stability Stable to most nucleophiles and bases. organic-chemistry.orgStable under acidic conditions.
Introduction Reaction with di-tert-butyl dicarbonate (Boc2O). organic-chemistry.orgReaction with Fmoc-Cl or Fmoc-OSu.
Advantages Favored for sequences prone to racemization under basic conditions. americanpeptidesociety.orgMild deprotection conditions, suitable for complex peptides, allows for UV monitoring. americanpeptidesociety.org
Disadvantages Harsher deprotection can lead to peptide degradation. americanpeptidesociety.orgNot suitable for all sensitive amino acid residues like histidine or cysteine.

Carbodiimide-Mediated Coupling and Related Reagents

Carbodiimides are widely used reagents for forming amide bonds between a carboxylic acid and an amine. nih.gov The most common carbodiimide (B86325) is N,N'-dicyclohexylcarbodiimide (DCC). iris-biotech.de DCC activates the carboxyl group of an N-protected amino acid to form a reactive O-acylisourea intermediate, which then reacts with the amino group of another amino acid to form a peptide bond. iris-biotech.de

Other significant coupling reagents include:

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): A water-soluble carbodiimide that is often used in aqueous-based syntheses. iris-biotech.de

Uronium and Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are highly reactive and have become the preferred choice for both solid-phase and solution-phase peptide synthesis. iris-biotech.de HATU, in particular, is known for its high reactivity. iris-biotech.de

To suppress side reactions and reduce the risk of racemization, additives are often used in conjunction with coupling reagents. iris-biotech.de Common additives include N-hydroxysuccinimide (NHS) and 1-hydroxybenzotriazole (B26582) (HOBt). google.comresearchgate.net For instance, a protocol for amide bond formation involving electron-deficient amines and carboxylic acids utilizes EDC and DMAP with a catalytic amount of HOBt. nih.gov

Enantioselective Synthesis and Stereochemical Control

Maintaining the stereochemical integrity of chiral centers is paramount during peptide synthesis. nih.gov The risk of racemization, particularly at the α-carbon of the activated amino acid, is a significant concern. The choice of protecting groups, coupling reagents, and reaction conditions all play a role in controlling stereochemistry. uantwerpen.be

For example, studies have shown that using arylboronic acids as catalysts for direct amide bond formation can preserve chirality. uantwerpen.be Similarly, reactions involving N-Boc-protected amino acids and reagents like TiCl4 have been shown to proceed with no detectable racemization. nih.gov The synthesis of specific enantiomers often requires carefully designed synthetic routes, sometimes involving chiral catalysts or starting from enantiomerically pure precursors. orgsyn.org

Functionalization and Derivatization for Complex Molecular Architectures

This compound can be chemically modified to create more complex structures for various applications. This often involves activating the carboxylic acid group or directly conjugating it to other molecules.

Preparation of Activated Esters and Other Reactive Intermediates

To facilitate amide bond formation, the carboxyl group of this compound can be converted into a more reactive form, such as an activated ester. thieme-connect.de N-hydroxysuccinimide (NHS) esters are commonly used for this purpose. researchgate.netresearchgate.net These esters are prepared by reacting the N-Boc-protected amino acid with NHS in the presence of a coupling agent like DCC. researchgate.netresearchgate.net

The resulting N-Boc-amino acid NHS ester is a stable, crystalline solid that can be easily purified and stored. chemimpex.comchemimpex.com It readily reacts with primary amino groups to form a stable amide bond, making it a valuable tool for bioconjugation and the synthesis of peptide-based molecules. chemimpex.comchemimpex.com Other reactive intermediates include acid chlorides, which can be formed by treating the N-protected amino acid with reagents like thionyl chloride. gcwgandhinagar.com

Direct and Indirect Conjugation Methods

The activated form of this compound can be directly conjugated to molecules containing a primary amine. This is a common strategy for attaching the amino acid to proteins, antibodies, or other biomolecules. chemimpex.comnih.gov

Indirect conjugation methods involve the use of bifunctional linkers. For example, a linker with an amine at one end and another functional group at the other can be reacted with the activated carboxyl group of this compound. This creates a new molecule with a terminal functional group that can then be used for further reactions. This approach allows for the construction of more elaborate molecular architectures.

Radiochemical Labeling and Precursor Synthesis

The introduction of a radionuclide into a molecule allows for its use in non-invasive imaging techniques like Positron Emission Tomography (PET). This compound can serve as a versatile precursor for the synthesis of radiolabeled compounds, particularly for PET imaging with isotopes such as fluorine-18 (B77423) (¹⁸F). The general strategy involves modifying the molecule to include a suitable leaving group that can be displaced by [¹⁸F]fluoride in a nucleophilic substitution reaction.

One plausible approach for the radiosynthesis of an ¹⁸F-labeled derivative of this compound would involve the conversion of the carboxylic acid group on the phenyl ring into a more reactive functional group. For instance, this carboxylic acid could be transformed into a derivative suitable for late-stage radiofluorination. While direct nucleophilic aromatic substitution on an unactivated aryl carboxylate is challenging, the molecule can be engineered to facilitate this reaction.

For example, a common strategy for introducing ¹⁸F into an aromatic ring is through nucleophilic substitution on an electron-deficient ring system or by using organometallic precursors. In the context of this compound, a multi-step synthesis could be envisioned where the phenyl ring is first functionalized with a leaving group, such as a nitro group or a trialkylammonium triflate, ortho or para to an activating group to facilitate the ¹⁸F-labeling step. google.com

Alternatively, the synthesis of radiolabeled amino acids has been achieved from tosylate precursors. nih.gov Following this logic, the carboxyl group of the phenyl ring in this compound could be reduced to a hydroxymethyl group. This alcohol can then be tosylated to create a suitable precursor for radiofluorination. The subsequent nucleophilic substitution with [¹⁸F]fluoride would yield the desired ¹⁸F-labeled product.

The synthesis of a precursor for (2S,4S)4–[¹⁸F]FPArg, a radiolabeled arginine derivative for glioma imaging, involved a multi-step process to introduce a leaving group for fluorination. nih.gov A similar extensive synthetic effort could be applied to this compound to prepare a suitable precursor for PET tracer development. The resulting radiolabeled amino acid could then be used to study biological processes, such as amino acid transport in tumors. nih.govnih.gov

The mode of action of some compounds has been investigated using macromolecular synthesis assays that monitor the incorporation of radiolabeled precursors, highlighting the importance of such labeled molecules in biological research. nih.gov

Advanced Synthetic Protocols and Mechanistic Insights

Solid-Phase Organic Synthesis (SPOS) and Solid-Phase Peptide Synthesis (SPPS) Adaptations

This compound is a key building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides. lifetein.com The Boc (tert-butyloxycarbonyl) protecting group on the α-amino group is acid-labile, which forms the basis of the Boc/Bzl (benzyl) protection strategy in SPPS. lifetein.com In this strategy, the N-terminal Boc group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the more stable side-chain protecting groups and the linkage to the resin remain intact. lifetein.compeptide.com

The process of incorporating this compound into a peptide chain on a solid support follows a cyclical procedure:

Deprotection: The Boc group of the resin-bound amino acid or peptide is removed by treatment with a solution of TFA in dichloromethane (B109758) (DCM). chempep.com

Neutralization: The resulting trifluoroacetate (B77799) salt of the free amine is neutralized with a base, typically diisopropylethylamine (DIPEA), to generate the reactive free amine. chempep.com

Coupling: The next amino acid in the sequence, in this case, this compound, is activated and coupled to the free amine of the resin-bound peptide. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. google.com Alternatively, uronium-based coupling reagents like HBTU or HATU can be used, which allow for in situ neutralization and can be particularly effective for difficult couplings. peptide.com

Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts. lifetein.com

This cycle is repeated until the desired peptide sequence is assembled. The carboxylic acid on the phenyl ring of this compound typically remains unprotected during synthesis, as it is generally less reactive than the activated α-carboxylic acid used for peptide bond formation. However, if desired, it can be protected as an ester, for example, a benzyl (B1604629) ester, which can be cleaved under the final cleavage conditions.

Upon completion of the peptide synthesis, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously. In the Boc/Bzl strategy, this is typically achieved using a strong acid like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). chempep.com

Table 1: Key Reagents in Boc-SPPS of Peptides Containing this compound

Step Reagent/Solvent System Purpose
Resin Merrifield resin, PAM resin Solid support for peptide assembly. chempep.com
Deprotection 50% TFA in DCM Removal of the N-terminal Boc group. chempep.com
Neutralization 10% DIPEA in DCM or DMF Neutralization of the N-terminal amine.
Coupling DCC/HOBt, DIC/HOBt, HBTU, HATU Activation of the carboxylic acid for amide bond formation. peptide.comgoogle.com

| Cleavage | HF, TFMSA | Cleavage of the peptide from the resin and removal of side-chain protecting groups. chempep.com |

Multicomponent Reactions (MCRs) for Scaffold Diversity

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single step. nih.gov this compound, as an N-protected α-amino acid, is a suitable component for several MCRs, most notably the Ugi and Passerini reactions. These reactions are highly valued for their ability to generate a wide diversity of chemical scaffolds from readily available starting materials.

In a typical Ugi four-component reaction (U-4CR) , an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylamino amide. mdpi.com When an N-protected α-amino acid like this compound is used as the carboxylic acid component, the resulting product is a peptidomimetic. The presence of the Boc protecting group is crucial as it prevents the α-amino group from participating in the reaction as the amine component. The carboxylic acid on the phenyl ring could potentially participate, leading to different products, or it could be protected if selectivity is required.

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, an aldehyde, and an isocyanide to yield an α-acyloxy carboxamide. nih.gov Similar to the Ugi reaction, this compound can serve as the carboxylic acid component. The influence of the N-protecting group on the stereochemical outcome of these reactions can be significant and is an important consideration in the design of MCRs involving chiral amino acids. nih.gov

The use of this compound in MCRs offers a rapid route to libraries of complex molecules with potential biological activity. The diverse inputs possible for the other components (aldehyde, amine, isocyanide) allow for the systematic exploration of chemical space around the core amino acid structure.

Table 2: Potential Multicomponent Reactions Involving this compound

Reaction Components Product Scaffold
Ugi Reaction This compound, Aldehyde, Amine, Isocyanide α-Acylamino amide peptidomimetic mdpi.com

| Passerini Reaction | this compound, Aldehyde, Isocyanide | α-Acyloxy carboxamide nih.gov |

Development of Chemo- and Regioselective Transformations

The presence of multiple functional groups in this compound—two carboxylic acids, a protected amine, and an aromatic ring—presents both a challenge and an opportunity for selective chemical transformations. The development of chemo- and regioselective reactions allows for the modification of one specific site in the molecule while leaving the others intact.

One key challenge is the differentiation of the two carboxylic acid groups. The α-carboxylic acid is part of the amino acid backbone, while the other is attached to the phenyl ring. Their reactivities can be modulated by the choice of reagents and reaction conditions. For instance, methods for direct amide formation from carboxylic acids using reagents like B(OCH₂CF₃)₃ have been shown to be compatible with Boc-protecting groups, suggesting a potential route to selectively form an amide at the phenyl-substituted carboxylic acid if the α-carboxylic acid is protected as an ester. acs.org

Palladium-catalyzed cross-coupling reactions offer another avenue for selective functionalization. For example, a regio- and stereospecific C(sp³)–H arylation at the 3-position of proline derivatives has been achieved using a directing group on the nitrogen atom. acs.org While this specific example is for proline, it illustrates the potential for developing directed C-H functionalization methods for the aliphatic backbone of this compound.

Furthermore, the carboxylic acid groups themselves can be used to direct reactions. In the synthesis of chiral diazaphospholane ligands, the carboxylic acid groups of a precursor were functionalized by coupling with amino acids. pnas.org A similar strategy could be employed with this compound, where the phenyl carboxylic acid is selectively coupled to another molecule.

The selective modification of the different functional groups in this compound is crucial for its use as a versatile scaffold in medicinal chemistry and materials science.

Applications in Chemical Biology, Materials Science, and Supramolecular Chemistry

Design and Utility in Bioconjugation and Chemical Probe Development

The functional groups of N-Boc-(4-carboxyphenyl)alanine make it an ideal candidate for bioconjugation, the process of linking molecules to biomolecules, and for the development of chemical probes to study biological systems. dur.ac.uk

The carboxylic acid group on the phenyl ring of this compound provides a convenient attachment point for radiolabels, such as fluorine-18 (B77423) (¹⁸F), which is commonly used in Positron Emission Tomography (PET) imaging. google.comresearchgate.net By incorporating this amino acid into a peptide that targets a specific receptor or enzyme, researchers can create radiolabeled tracers for non-invasive imaging of biological processes in vivo. nih.govgoogle.com

These imaging agents are invaluable tools in diagnostics, allowing for the visualization and quantification of disease-related biomarkers. The ability to track the distribution and accumulation of these tracers provides crucial information for disease diagnosis, staging, and monitoring treatment response. google.com

This compound can be used to construct targeted chemical probes for studying the activity and localization of enzymes and other cellular components. peptide.com The carboxylic acid can be functionalized with a reporter molecule, such as a fluorophore, while the peptide backbone is designed to specifically interact with a target of interest. researchgate.netunivr.it

These probes can be used in a variety of applications, including fluorescence microscopy and activity-based protein profiling. By providing a means to visualize and quantify specific molecular events within a complex biological environment, these tools are essential for advancing our understanding of cellular function and disease mechanisms. whiterose.ac.uk

Integration into Peptide-Drug Conjugates (PDCs) for Enhanced Delivery

The unique structural features of this compound, namely the protected amine, the chiral center, and the two carboxylic acid functionalities at different positions, make it a valuable building block in the design of linkers for Peptide-Drug Conjugates (PDCs). PDCs are a therapeutic modality that utilizes a peptide to selectively deliver a cytotoxic or other potent drug to a target tissue or cell type, aiming to enhance efficacy and minimize off-target toxicity. nih.gov The linker component is critical, connecting the peptide and the drug, and its design influences the PDC's stability, pharmacokinetics, and mechanism of drug release. nih.gov

The this compound moiety can be incorporated into linker architectures in several ways. The Boc-protected amine allows for its use in standard solid-phase or solution-phase peptide synthesis, enabling its placement at specific points within a linker chain. cymitquimica.comunibo.it Following its incorporation and subsequent deprotection of the Boc group, the resulting secondary amine can be further functionalized. The two carboxylic acid groups offer dual points for conjugation. One carboxyl group (on the alanine (B10760859) portion) can be used to extend the peptide chain or linker backbone, while the other (on the phenyl ring) can serve as an attachment point for the drug molecule, often through an ester or amide bond.

Linker Component Derived from this compoundPotential Role in PDCRationaleRelevant Interactions
Aromatic Spacer (Phenyl Ring)Provides rigidity and defined spatial orientation between peptide and drug.Prevents linker collapse; optimizes presentation of the drug at the target site.Hydrophobic interactions, π-π stacking.
Benzoic Acid GroupConjugation point for the drug payload or solubility modifier.Offers a stable attachment point away from the main peptide chain. nih.govAmide or ester bond formation.
Alanine BackboneIntegration into the main peptide or linker chain.Allows for standard peptide coupling chemistry for linker synthesis. cymitquimica.comPeptide bond formation.
Boc-Protected AmineTemporary protecting group during synthesis.Enables selective and controlled synthesis of the linker-peptide construct. cymitquimica.comfrontiersin.orgRemoved under acidic conditions to allow further coupling.

Ligand Design for Metal-Based Bioprobes (e.g., Lanthanide Chelates)

The design of stable, luminescent metal complexes for biological imaging and sensing often relies on ligands that can effectively chelate a metal ion and sensitize its emission. Lanthanide ions, in particular, are widely used for bioprobes due to their unique photophysical properties, such as long-lived luminescence and sharp emission bands. acs.org The structure of this compound is well-suited for its incorporation into such chelating ligands.

The two carboxylate groups of the molecule can act as coordinating donors for binding metal ions. The presence of both an amino acid-like backbone and an aromatic carboxylate provides a versatile scaffold. For example, the 4-carboxyphenyl group is a known component in ligands for metal complexes. Research has described the synthesis of A2B-corroles bearing a 4-carboxyphenyl substituent, which can form redox-active biometal complexes with ions like cobalt, iron, and manganese. researchgate.net These metal-corrole complexes can then be conjugated to amino acids, such as NαBoc-lysine, demonstrating a pathway where a carboxyphenyl-containing unit is linked to a Boc-protected amino acid to create more complex bioconjugates. researchgate.net

In the context of lanthanide probes, an organic ligand (the "antenna") absorbs light and transfers the energy to the chelated lanthanide ion, which then emits light. acs.org The aromatic ring of this compound can be part of this antenna structure. The carboxylic acid groups can serve as key coordination points to form a stable complex with the lanthanide ion. Furthermore, the entire molecule can be integrated into a larger peptide sequence via its alanine backbone. This allows for the positioning of the lanthanide chelate at a specific location within a biomolecule, creating a targeted bioprobe for applications like protein structure determination or immunoassays. nih.gov The Boc protecting group facilitates its inclusion during peptide synthesis, after which the final ligand-peptide conjugate can be synthesized and complexed with the desired lanthanide ion.

Contributions to Supramolecular Chemistry and Self-Assembling Systems

Investigation of Molecular Self-Assembly Leading to Supramolecular Hydrogels and Nanostructures

This compound and its derivatives are significant building blocks in the field of supramolecular chemistry, particularly for the creation of self-assembled nanomaterials. nih.gov The process of molecular self-assembly involves the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. frontiersin.orgmdpi.com The amphiphilic nature of molecules containing both hydrophobic components (like the Boc group and phenyl ring) and hydrophilic components (the carboxylic acids) is a key driver for assembly in aqueous environments. nih.gov

Research has extensively documented the self-assembly of Boc-protected amino acids, especially those with aromatic side chains like phenylalanine. For instance, Boc-diphenylalanine (Boc-FF) has been shown to self-assemble into distinct nanostructures, including nanospheres. acs.orgnih.gov The Boc group, in conjunction with the aromatic rings, directs the assembly process through hydrophobic and π-π stacking interactions, while hydrogen bonding between the peptide backbones provides directional stability. frontiersin.org The presence of a second carboxylic acid on the phenyl ring, as in this compound, adds another layer of control, introducing potential for pH-dependent assembly and different hydrogen bonding patterns.

This capacity for self-assembly is frequently harnessed to form supramolecular hydrogels. These are three-dimensional networks of self-assembled nanofibers that entrap large amounts of water. acs.org Peptides containing carboxyphenyl groups have been shown to be effective hydrogelators. rsc.org The balance of intermolecular forces—hydrogen bonding, π-π stacking, and electrostatic interactions—governs the formation and properties of these gels. frontiersin.org By modifying the peptide sequence or the protecting groups, researchers can tune the resulting morphology, yielding materials ranging from nanofibers and nanotubes to vesicles and spherical nanoparticles. nih.govub.edu

Self-Assembling MoietyDriving InteractionsResulting NanostructureReference Example
Boc-Diphenylalanine (Boc-FF)Hydrophobic interactions, π-π stacking, H-bondingNanospheres, NanofibersFormation of complex nanostructures by co-assembly. acs.orgnih.gov
Fmoc-Diphenylalanine (Fmoc-FF)π-π stacking (Fmoc group), H-bondingNanofibrillar hydrogelsUsed for photocatalytic applications when co-assembled with g-C3N4. nih.gov
Flurbiprofen-Phenylalanine ConjugateH-bonding, π-π stacking, Hydrophobic forcesSupramolecular hydrogelsDevelopment of multidrug hydrogels for biological applications. rsc.org
N-(4-carboxyphenyl)trimellitimideEntropy-driven, likely H-bonding and π-π stackingThermo-irreversible hydrogelForms a gel from a mixed solvent of DMF and water. acs.org

Principles of Molecular Recognition and Programmed Self-Sorting

Molecular recognition, the specific interaction between two or more molecules through non-covalent bonding, is the fundamental principle that governs self-assembly and self-sorting. unict.it this compound contains multiple functional groups capable of engaging in specific recognition events: the carboxylic acids and the amide backbone can act as hydrogen bond donors and acceptors, while the phenyl ring can participate in π-π stacking. The Boc group contributes significant hydrophobic interactions. frontiersin.org

These features allow molecules of this compound or peptides containing it to "recognize" each other and assemble in a programmed manner. The final supramolecular architecture is dictated by the collective effect of these weak interactions. frontiersin.org Studies on different isomers of short peptides have shown that subtle changes in the sequence—and thus in the spatial arrangement of interacting groups—can lead to dramatically different self-assembled structures, from amorphous aggregates to highly ordered crystals. ub.edu This demonstrates a high degree of molecular programming encoded within the molecule's structure.

Furthermore, the principles of molecular recognition using Boc-protected amino acids have been exploited in the development of molecularly imprinted materials. For example, molecularly imprinted membranes have been prepared using Boc-protected amino acids as templates to create recognition sites for the selective separation of enantiomers. rsc.org This highlights the ability of the Boc-amino acid structure to direct the formation of specific, complementary cavities within a polymer matrix, a clear example of programmed molecular recognition. The ability to form distinct, stable structures through programmed assembly is crucial for creating functional materials where components must be arranged in a precise and predictable way. acs.org

Development of Adaptive and Responsive Supramolecular Systems

Adaptive supramolecular systems are materials that can change their properties or structure in response to external stimuli, such as changes in pH, temperature, or the presence of specific chemicals. acs.org The functional groups on this compound make it an excellent component for designing such responsive systems.

The most evident responsive feature is pH sensitivity, conferred by the two carboxylic acid groups. At neutral or high pH, these groups are deprotonated and negatively charged, leading to electrostatic repulsion that can prevent or modify aggregation. mdpi.com Upon lowering the pH, the carboxyl groups become protonated and neutral, which can "switch on" the self-assembly process by reducing repulsion and enabling hydrogen bond formation. This pH-triggered transition from a soluble state to a self-assembled state (e.g., a hydrogel) is a hallmark of many smart biomaterials. mdpi.com

The Boc protecting group itself can also be part of a responsive system. While stable under many conditions, it is labile to acid. This allows for the design of systems that assemble under one set of conditions and then can be transformed into a different state by removing the Boc group, altering the hydrophilic-lipophilic balance and exposing a primary amine. This amine can then engage in new interactions or be used for subsequent chemical reactions. The thermal reversibility of the non-covalent interactions holding the assemblies together also means that many of these systems are temperature-responsive, often exhibiting a gel-to-sol transition upon heating as the hydrogen bonds and hydrophobic interactions are disrupted. acs.org This multi-responsive nature is critical for applications in areas like controlled drug delivery and tissue engineering, where materials need to adapt to changing biological environments.

Applications in Advanced Materials and Polymer Science

Beyond supramolecular chemistry, building blocks like this compound are finding use in the synthesis of advanced functional polymers. The ability to introduce specific chemical functionalities and stereochemistry into a polymer backbone allows for the creation of materials with highly controlled properties.

A relevant example is the study of helical polymers, such as poly[(4-carboxyphenyl)acetylene]. nih.gov This polymer, featuring a repeating carboxyphenyl unit similar to a part of this compound, is a dynamic helical polymer. Its helicity can be induced and controlled by interacting the carboxylic acid side chains with chiral molecules. This demonstrates how the carboxyphenyl motif can be used to create polymers whose higher-order structure (helicity) can be controlled by external stimuli, a key feature for developing chiral separation media or chiroptical switches. nih.gov

Furthermore, Boc-protected amino acid derivatives are used as monomers in the synthesis of peptide nucleic acids (PNAs), which are synthetic polymers that mimic DNA and RNA. By incorporating chiral centers into the PNA backbone, for instance at the γ-position of the N-(2-aminoethyl)glycine unit, researchers can pre-organize the polymer into a specific conformation that enhances its binding to DNA. nih.gov The use of Boc-protected monomers is standard in the synthesis of these advanced polymers. The incorporation of a monomer like this compound could introduce both a chiral center and a functional side group (the carboxyphenyl moiety) that could be used for further functionalization of the polymer, for instance, by attaching reporter groups, cross-linkers, or other active molecules.

Incorporation into Precision Polymers and Copolymers for Tailored Properties

Precision polymers are macromolecules with exactly defined sequences of monomers, chain lengths, and stereochemistry. The incorporation of functional monomers like this compound is a key strategy for creating polymers with highly tailored properties. The monomer's distinct features—the chiral center, the protected amine, and the carboxylic acid-functionalized phenyl ring—can be leveraged to control polymer architecture and introduce specific functionalities.

The presence of the carboxylic acid on the phenyl ring allows this monomer to be incorporated into polyesters and polyamides, while the N-Boc-protected amino acid structure is suitable for ring-opening polymerization (ROP) of its corresponding N-carboxyanhydride (NCA). This allows for the synthesis of well-defined polypeptides or block copolymers containing segments of poly(γ-(4-carboxyphenyl)-α-L-alanine).

Once integrated into a polymer chain, the different functional groups of the monomer unit can be selectively manipulated. The tert-butoxycarbonyl (Boc) group is readily removed under acidic conditions to reveal a primary amine, which can alter the polymer's solubility, introduce a positive charge, or serve as a site for subsequent grafting reactions. The carboxylic acid on the phenyl ring provides a handle for cross-linking, for conjugating other molecules such as fluorophores or targeting ligands, or for modulating the polymer's hydrophilic-lipophilic balance.

Table 1: Influence of this compound Incorporation on Polymer Properties

Polymer TypeProperty Conferred by MonomerPotential Application
Polypeptides Introduces aromatic stacking interactions and provides sites for post-polymerization modification.Drug delivery systems, functional biomaterials.
Block Copolymers Creates amphiphilic structures (after deprotection) capable of self-assembly into micelles or vesicles.Nanocarriers for therapeutic agents, responsive materials.
Polyesters/Polyamides Enhances thermal stability and provides pendant carboxylic acid groups for functionalization.High-performance materials, functional membranes.

The regular spacing of the carboxyphenyl groups along the polymer backbone can lead to materials with unique photophysical or electronic properties, or can be used to create specific binding domains for proteins or small molecules. This level of control is central to developing "smart" materials that respond to environmental stimuli such as pH or the presence of specific analytes.

Design of Chiral Catalysts and Asymmetric Induction Systems

Asymmetric catalysis, where a chiral catalyst directs a chemical reaction to preferentially form one enantiomer of a product, is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry. Amino acids and their derivatives are a primary source of readily available chirality, often referred to as the "chiral pool." this compound serves as an excellent scaffold for the synthesis of chiral ligands used in transition-metal catalysis.

The synthesis of such ligands often involves modifying the two carboxylic acid groups (the α-carboxyl and the phenyl-carboxyl) and/or the N-Boc-protected amine. For instance, the carboxylic acid groups can be converted into amides, esters, or phosphines, which can then coordinate to a metal center (e.g., Palladium, Rhodium, Copper, or Nickel). researchgate.net The chiral environment created by the L-alanine backbone and the bulky phenyl group forces substrates to approach the metal center in a specific orientation, leading to high enantioselectivity in the catalytic reaction.

One synthetic route involves converting this compound methyl ester into a derivative suitable for creating ligands for catalysis. For example, the carboxylic acid on the phenyl ring can be activated and used in subsequent reactions to build more complex ligand structures. The steric and electronic properties of the ligand can be fine-tuned by altering the substituents on the phenyl ring or by changing the protecting group on the nitrogen, thereby optimizing the catalyst's performance for a specific transformation, such as asymmetric hydrogenation, allylic alkylation, or cyclopropanation.

Table 2: Application of Amino Acid-Derived Ligands in Asymmetric Catalysis

Catalyst SystemReaction TypeRole of the Chiral Amino AcidAchieved Enantiomeric Excess (ee)
Pd-Diazaphospholane Asymmetric Allylic AlkylationProvides the chiral backbone for the phosphine (B1218219) ligand, creating a selective catalytic pocket.Up to 92%
Cu(II)-Salen Complex researchgate.netPhase Transfer Cα-alkylationForms the chiral diamine part of the Salen ligand, inducing stereoselectivity.66-98%
Rhodium-Biphenyl-Bisphosphinite Asymmetric HydrogenationL-amino acid units create intramolecular interactions that control the catalyst's conformation.High (S or R selectivity possible)

The research in this area demonstrates that even subtle changes to the amino acid-derived ligand, such as the introduction of bulky or electron-withdrawing groups, can have a dramatic impact on both the chemical yield and the degree of asymmetric induction. researchgate.net

Functionalization of Surfaces and Interfaces for Bio-recognition

Modifying surfaces with well-defined molecular layers is critical for applications ranging from medical implants and biosensors to advanced cell culture substrates. The goal is to control the interactions at the interface between the synthetic material and a biological environment. This compound is a highly suitable molecule for creating such functional surfaces due to its defined chemical handles and structural motifs.

The carboxylic acid on the phenyl ring provides a robust anchor for covalently attaching the molecule to a variety of substrates, including those with amine or hydroxyl functionalities (e.g., silica, glass, or polymer films) through standard coupling chemistry. Alternatively, it can be used to bind to metal oxide surfaces. Once the molecule is immobilized on a surface, it presents a well-defined chemical functionality.

The Boc-protected amine can be deprotected in situ to expose a primary amine. This transformation dramatically changes the surface properties, introducing a positive charge and a site for further chemical conjugation. This "switchable" character is valuable for creating dynamic surfaces that can respond to external stimuli. The phenyl ring itself can engage in π-π stacking interactions with other aromatic molecules or with specific domains in proteins, contributing to the self-organization of the monolayer and influencing biomolecular recognition events.

This strategy allows for the creation of surfaces that can selectively bind proteins, promote or prevent cell adhesion, or act as a platform for assembling more complex biological architectures. For instance, a surface functionalized with deprotected N-(4-carboxyphenyl)alanine could be used to immobilize proteins or DNA through electrostatic interactions or further covalent linkage, forming the basis of a biosensor or a microarray.

Table 3: Surface Functionalization Strategies using this compound

SubstrateAttachment ChemistryExposed Functional Group (Post-Deprotection)Potential Bio-recognition Application
Silica/Glass Amide bond formation via silanization (e.g., APTES)α-Carboxylic acid and primary amineImmobilization of peptides/proteins, cell adhesion studies.
Gold Surface Thiol-based self-assembled monolayer (SAM) with terminal carboxylα-Carboxylic acid and primary amineBiosensing, study of protein-surface interactions.
Polymer Films Surface activation followed by amide couplingα-Carboxylic acid and primary amineCreating biocompatible coatings, patterned cell culture.

The ability to precisely control the chemical and physical properties of a surface at the molecular level is fundamental to the field of biomaterials and chemical biology, and this compound provides a versatile tool for achieving this control.

Advanced Characterization and Computational Studies in Research

Spectroscopic Methodologies for Structural Elucidation and Mechanistic Investigations

Spectroscopic techniques are fundamental in the study of N-Boc-(4-carboxyphenyl)alanine, providing detailed insights into its atomic-level structure and dynamic behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.

¹H NMR: Proton NMR spectra provide information on the chemical environment of hydrogen atoms within the molecule. For N-Boc protected amino acids, characteristic signals include those from the tert-butyl group (a sharp singlet), the alpha-proton of the amino acid, and the aromatic protons of the phenyl ring. mpg.despectrabase.comchemicalbook.comchemicalbook.com The chemical shifts and coupling constants of these protons are sensitive to the solvent and the presence of other interacting molecules. mpg.demdpi.com

¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. nih.gov Key resonances include the carbonyl carbons of the Boc protecting group and the carboxylic acid, the quaternary carbon of the tert-butyl group, and the carbons of the aromatic ring and the alanine (B10760859) side chain. usc.edu.auchemicalbook.commdpi.com Solvent effects can cause shifts in the carbonyl carbon signals, which can be used to study intramolecular hydrogen bonding. mdpi.com Isotope labeling, such as with ¹³C, is also a valuable technique in bio-NMR applications and peptide synthesis. sigmaaldrich.com

¹¹B and ¹⁵N NMR: While less common for this specific compound, ¹¹B NMR is crucial for studying boronate esters that can be formed with the carboxylic acid group, for instance, in the creation of dynamic covalent structures. mdpi.com ¹⁵N NMR, often used with isotope-enriched samples, can provide direct information about the nitrogen environment in the amide linkage, which is valuable for studying peptide bonds and protein structures.

Table 1: Representative NMR Data for N-Boc-Amino Acid Derivatives

Nucleus Functional Group Typical Chemical Shift (ppm) Reference
¹H Boc (tert-butyl) ~1.4 mdpi.commdpi.com
¹H Alpha-Proton 4.0 - 4.6 usc.edu.aumdpi.com
¹H Aromatic Protons 7.0 - 8.0 mdpi.com
¹³C Boc (C=O) ~155 usc.edu.aumdpi.com
¹³C Carboxyl (C=O) ~170-175 usc.edu.aumdpi.com
¹³C Boc (quaternary C) ~80 mpg.de

This table provides approximate chemical shift ranges. Actual values can vary based on solvent, concentration, and temperature.

NMR is also used to monitor reaction progress, such as the deprotection of the Boc group or the coupling of the amino acid to other molecules. mpg.depnas.org

These spectroscopic methods probe the vibrational and electronic properties of this compound, offering insights into its conformation and how it interacts with its surroundings.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. Key vibrational bands for this compound include the N-H stretch of the carbamate, the C=O stretches of the Boc group and the carboxylic acid, and the aromatic C=C stretching vibrations. researchgate.net Changes in the positions and shapes of these bands can indicate involvement in hydrogen bonding or other intermolecular interactions, which is particularly relevant for studying self-assembled structures. frontiersin.org

UV/Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the molecule. The aromatic phenyl ring in this compound gives rise to characteristic absorption bands in the UV region. nih.govcaymanchem.com The position and intensity of these bands can be influenced by the local environment, making UV/Vis a useful tool for studying aggregation and binding events. nih.govresearchgate.net For instance, hyperchromic or hypochromic effects can suggest interactions with other molecules like DNA. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules and their secondary structure in solution. acs.org As this compound is a chiral amino acid derivative, it exhibits a CD spectrum. mdpi.comcolumbia.edu This technique is particularly valuable for investigating the conformational changes and the formation of ordered supramolecular structures, such as helices or sheets, when the molecule is part of a larger peptide or polymer assembly. researchgate.netnih.gov The CD signal is highly sensitive to the formation of helical structures and can be used to monitor the induction of macromolecular helicity. nih.gov

Table 2: Key Spectroscopic Data for this compound and Related Compounds

Technique Functional Group/Property Characteristic Signal Reference
FT-IR N-H Stretch (Carbamate) ~3300-3500 cm⁻¹ researchgate.net
FT-IR C=O Stretch (Boc & Carboxyl) ~1650-1750 cm⁻¹ researchgate.net
UV/Vis Phenyl Ring (π-π* transition) ~250-280 nm caymanchem.com

Mass spectrometry is a critical analytical technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. acs.org

Electrospray Ionization (ESI-MS): This soft ionization technique is commonly used to generate intact molecular ions, allowing for the accurate determination of the molecular weight. nih.gov It can be used to characterize the compound itself, as well as derivatives and intermediates in synthetic processes. nih.gov

Fragmentation Analysis (MS/MS): In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the masses of the resulting fragments are analyzed. The fragmentation pattern provides valuable information about the molecule's structure. For N-Boc protected amino acids, characteristic fragmentation pathways include the loss of the Boc group or parts of it (e.g., isobutylene). nih.gov This fragmentation is useful for confirming the identity of the compound and for sequencing peptides containing this amino acid. nih.gov

Vibrational and Electronic Spectroscopy for Conformational Analysis and Intermolecular Interactions (e.g., FT-IR, UV/Vis, Circular Dichroism)

Microscopic and Imaging Techniques for Supramolecular Assemblies Characterization

When this compound is used as a building block for larger structures, microscopic techniques are essential for visualizing the resulting morphologies.

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that can visualize surfaces at the nanoscale. It is particularly useful for characterizing the self-assembled structures that can be formed from derivatives of this compound. AFM can reveal the formation of various nanostructures, such as nanofibers, vesicles, or other aggregates, and provide information about their dimensions and surface topography. frontiersin.orgjaist.ac.jp

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques for visualizing the morphology of self-assembled materials.

Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional images of the internal structure of materials. It has been used to visualize the nanofibrous networks and other morphologies formed by the self-assembly of peptide-based molecules. ub.eduacs.org

Scanning Electron Microscopy (SEM): SEM provides three-dimensional images of the surface of materials. It is widely used to study the morphology of hydrogels, crystals, and other solid-state structures formed from self-assembling molecules. acs.orgresearchgate.net For example, SEM images can show the fibrillar network of a hydrogel or the crystalline habit of a solid sample. acs.orgescholarship.org

These microscopic techniques are often used in conjunction with spectroscopic methods to provide a comprehensive understanding of the relationship between the molecular structure of this compound derivatives and the macroscopic properties of the materials they form.

Dynamic Light Scattering (DLS) for Size Distribution of Nanostructures

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely employed to determine the size distribution of small particles and macromolecules in solution. nih.gov The method is predicated on the principle of Brownian motion, where particles suspended in a liquid are in constant, random motion due to collisions with solvent molecules. cancer.gov DLS measures the time-dependent fluctuations in the intensity of scattered light that result from this motion. harvard.edu Smaller particles diffuse more rapidly, causing faster fluctuations in scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. cancer.govnanotempertech.com

An autocorrelation function is applied to the intensity fluctuation data to yield the diffusion coefficients of the particles. cancer.gov The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic radius (R_h), which is the radius of a hypothetical hard sphere that diffuses at the same rate as the particle under examination. cancer.gov This provides the intensity-weighted mean hydrodynamic radius, often referred to as the z-average, and a polydispersity index (PDI), which indicates the breadth of the size distribution. cancer.gov

In the context of this compound and related self-assembling peptide derivatives, DLS is an invaluable tool for characterizing the formation and size of supramolecular nanostructures in solution. rsc.org Researchers utilize DLS to confirm the presence of self-assembled structures and to monitor their size as a function of concentration, solvent composition, pH, or temperature. mdpi.comresearchgate.netscispace.com For instance, studies on similar Boc-protected dipeptides have used DLS to identify the formation of nanostructures such as nanospheres and nanotubes, with sizes often ranging from tens to several hundreds of nanometers. rsc.orgmdpi.com The technique allows for rapid assessment of sample monodispersity and the state of aggregation. harvard.edu

Table 1: Illustrative DLS Data for Self-Assembled Peptide Nanostructures This table presents hypothetical DLS data that could be obtained for nanostructures formed from this compound under different experimental conditions, based on findings for similar compounds. rsc.orgmdpi.com

Sample ConditionZ-Average Hydrodynamic Radius (R_h, nm)Polydispersity Index (PDI)Predominant Nanostructure
0.1 mg/mL in H₂O/THF (9:1)150 ± 100.15Nanospheres
1.0 mg/mL in H₂O/THF (9:1)350 ± 250.25Nanotubes/Aggregates
0.1 mg/mL at pH 4.0120 ± 80.12Compact Nanospheres
0.1 mg/mL at pH 9.0500 ± 400.40Large Aggregates

Note: This data is illustrative and intended to represent typical results from DLS analysis of self-assembling peptides.

Computational Chemistry and Molecular Modeling Approaches

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. saspublishers.comnih.gov In the study of molecules like this compound, DFT calculations are instrumental in determining stable conformational geometries, analyzing intramolecular interactions, and predicting electronic properties. researchgate.net By solving the Kohn-Sham equations, DFT can provide insights into the molecule's potential energy surface, identifying low-energy conformers and the transition states that separate them. saspublishers.com

Furthermore, DFT calculations yield a wealth of information about electronic properties. These include the distribution of electron density, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO gap. These parameters are crucial for understanding the molecule's reactivity, spectroscopic behavior, and potential for intermolecular interactions, such as π-π stacking, which is vital for self-assembly processes. scholarpublishing.org

Table 2: Representative DFT-Calculated Properties for a Conformer of this compound This table shows hypothetical electronic properties for a stable conformer of this compound as would be calculated using DFT.

PropertyCalculated ValueSignificance
Relative Energy0 kcal/molGlobal minimum energy conformer
HOMO Energy-6.8 eVRelates to electron-donating ability
LUMO Energy-1.5 eVRelates to electron-accepting ability
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability
Dipole Moment3.5 DebyeInfluences intermolecular electrostatic interactions

Note: These values are hypothetical and serve as an example of typical DFT calculation outputs.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. cuny.edu By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed, atomistic view of dynamic processes, making it an essential tool for studying the self-assembly of peptides like this compound. frontiersin.orgaip.org These simulations can model systems containing thousands to millions of atoms, tracking their trajectories over timescales from picoseconds to microseconds. acs.org

MD simulations are particularly well-suited to unraveling the complex mechanisms that govern peptide self-assembly into ordered nanostructures. acs.orgresearchgate.net Researchers can observe the initial stages of aggregation, the role of solvent molecules, and the formation of critical nuclei that grow into larger assemblies like fibrils or nanotubes. frontiersin.orgmdpi.com The simulations reveal the key non-covalent interactions driving the process, such as hydrogen bonding between peptide backbones, hydrophobic interactions involving the Boc group and phenyl ring, electrostatic interactions from the carboxyl groups, and π-π stacking between the aromatic rings. frontiersin.orgnih.gov

By analyzing the simulation trajectories, various structural and dynamic properties can be quantified. This includes the formation of secondary structures (e.g., β-sheets), the solvent-accessible surface area (SASA), and the radius of gyration, which provide quantitative measures of the assembly process. acs.org Coarse-grained MD models, which simplify the atomic representation, can be used to access longer timescales and larger system sizes, offering broader insights into the thermodynamics and kinetics of self-assembly. acs.orgacs.org

In silico molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govjapsonline.com This method is fundamental in drug discovery and molecular design for evaluating the binding affinity and mode of interaction between a small molecule, such as a derivative of this compound, and a biological target. researchgate.net Docking algorithms sample a vast number of possible conformations and orientations of the ligand within the receptor's binding site and use a scoring function to estimate the strength of the interaction, often reported as a binding energy or score. nih.gov

For this compound, docking studies could be employed to design molecules with specific binding properties. For example, if the target is an enzyme, docking could predict how the carboxyphenyl group or other functionalities interact with active site residues. conicet.gov.ar These predictions can identify key hydrogen bonds, hydrophobic interactions, or electrostatic contacts that stabilize the ligand-receptor complex. japsonline.com

The insights gained from docking are a cornerstone of Structure-Activity Relationship (SAR) studies. nih.govchemrxiv.org SAR investigates the relationship between the chemical structure of a molecule and its biological activity. researchgate.net By systematically modifying the structure of a lead compound—for instance, by altering substituents on the phenyl ring of this compound—and evaluating the effect on binding affinity through docking, researchers can build a SAR model. researchgate.netacs.org This model helps in understanding which chemical features are crucial for activity and guides the rational design of new, more potent, or selective molecules.

Table 3: Hypothetical In Silico Docking and SAR Data for this compound Derivatives This table provides a notional example of how docking scores could inform an SAR study for derivatives targeting a hypothetical protein kinase.

CompoundModification on Phenyl RingDocking Score (kcal/mol)Key Predicted Interactions
This compound-COOH at para-8.5H-bond with Lys72, Salt-bridge with Arg150
Derivative 1-NH₂ at para-7.2H-bond with Glu91
Derivative 2-OH at para-7.8H-bond with Lys72 and Asp165
Derivative 3-COOH at meta-9.1H-bond with Lys72, Salt-bridge with Arg150, π-cation with Lys72

Note: This data is for illustrative purposes to demonstrate the principles of docking and SAR.

Emerging Research Directions and Future Perspectives

Rational Design of Multi-Component and Adaptable Chemical Systems

The trifunctional nature of N-Boc-(4-carboxyphenyl)alanine makes it an ideal candidate for the construction of complex, multi-component systems. Researchers are leveraging its distinct functional groups to design and synthesize sophisticated architectures such as metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies. These systems can be designed to be adaptable, responding to external stimuli such as light, pH, or the presence of specific analytes. The predictable coordination chemistry of the carboxylate groups, combined with the potential for further functionalization at the protected amine, allows for the rational design of materials with tailored properties and functions.

Interfacing with Biocatalysis and Artificial Metalloenzyme Engineering

The convergence of synthetic chemistry and biology is opening up new avenues for the application of this compound. There is growing interest in using this amino acid derivative in biocatalytic processes, where enzymes are used to perform specific chemical transformations with high selectivity and efficiency. Furthermore, this compound is being explored as a component in the engineering of artificial metalloenzymes. In this context, the amino acid can serve as a scaffold to position a metal cofactor within a protein environment, creating novel catalysts that combine the reactivity of transition metals with the selectivity of enzymes.

Development of Smart Materials and Responsive Nano-systems

The development of smart materials that can respond to their environment is a major focus of modern materials science. This compound is being investigated as a key component in the creation of such materials. Its ability to participate in hydrogen bonding and coordination interactions makes it suitable for the construction of stimuli-responsive polymers and gels. In the realm of nanotechnology, this compound is being used to functionalize nanoparticles, creating responsive nanosystems for applications in targeted drug delivery, sensing, and diagnostics. The Boc-protecting group can be removed under specific conditions, providing a trigger for a desired response.

Q & A

Basic: What synthetic strategies are recommended for preparing N-Boc-(4-carboxyphenyl)alanine with high purity?

Methodological Answer:
The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the amine functionality of 4-carboxyphenylalanine. Key steps include:

  • Protection: React 4-carboxyphenylalanine with di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous/organic biphasic system (e.g., THF/water with NaHCO₃) to selectively protect the α-amine .
  • Purification: Use reversed-phase HPLC or flash chromatography (C18 columns) to isolate the product, leveraging polarity differences between Boc-protected and unprotected species. Purity thresholds (>95%) should be validated via analytical HPLC, as seen in catalog specifications for analogous Boc-protected amino acids .
  • Characterization: Confirm structure via 1H^1 \text{H}-/13C^{13} \text{C}-NMR (e.g., Boc tert-butyl signal at ~1.4 ppm) and high-resolution mass spectrometry (HRMS) .

Basic: How can researchers optimize Boc group stability during downstream reactions involving this compound?

Methodological Answer:
The Boc group is acid-labile but stable under basic and mild reaction conditions. To prevent premature deprotection:

  • Acidic Conditions: Avoid prolonged exposure to trifluoroacetic acid (TFA) or HCl. Use diluted TFA (0.1% v/v) for transient protonation in coupling reactions .
  • Temperature Control: Store the compound at 0–6°C to minimize thermal degradation, as recommended for structurally similar Boc-protected amino acids .
  • Monitoring: Track Boc integrity via FT-IR (C=O stretch at ~1680–1720 cm⁻¹) or 1H^1 \text{H}-NMR during reaction progress .

Advanced: How can the 4-carboxyphenyl moiety be functionalized post-synthesis for bioconjugation or material science applications?

Methodological Answer:
The carboxyl group enables diverse modifications:

  • Click Chemistry: Convert the carboxyl group to an NHS ester using N-hydroxysuccinimide and DCC, enabling amine-reactive conjugation. For example, link to azide-functionalized biomolecules via Staudinger ligation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated with Boc-azido-phenylalanine derivatives .
  • Metal Coordination: Utilize the carboxylate as a chelating agent for metal-organic frameworks (MOFs) or catalytic systems. Characterize coordination via X-ray crystallography or UV-vis spectroscopy .
  • Controlled Release: Incorporate into pH-responsive polymers, leveraging carboxylate protonation/deprotonation for stimuli-dependent payload release. Validate release kinetics using HPLC or fluorescence assays .

Advanced: How should researchers address contradictory data in NMR and mass spectrometry characterization of this compound?

Methodological Answer:
Discrepancies between NMR and MS results often arise from impurities or isotopic interference:

  • Impurity Profiling: Re-run analytical HPLC with a gradient elution (e.g., 5–95% acetonitrile in 0.1% TFA) to detect trace contaminants. Compare retention times with catalog-published data for Boc-protected analogs .
  • Isotopic Peaks: For MS, distinguish between molecular ion ([M+H]⁺) and isotopic clusters (e.g., 13C^{13} \text{C}) using high-resolution instruments (Q-TOF). For NMR, verify solvent peaks (e.g., residual DMSO-d₆ at 2.5 ppm) .
  • Cross-Validation: Synthesize a derivative (e.g., methyl ester) and compare spectral data to isolate structural anomalies .

Basic: What analytical techniques are critical for verifying the enantiomeric purity of this compound?

Methodological Answer:
Enantiomeric purity is essential for peptide bioactivity:

  • Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak IA) with a hexane/isopropanol mobile phase. Compare retention times with D/L standards, as catalog entries often specify enantiomeric ratios .
  • Optical Rotation: Measure specific rotation ([α]D) at 589 nm and compare to literature values for Boc-protected amino acids (e.g., L-isomer typically exhibits positive rotation) .
  • Circular Dichroism (CD): Analyze in the 190–250 nm range to detect α-helix or β-sheet contributions from chiral centers .

Advanced: What strategies mitigate aggregation or solubility issues during solid-phase peptide synthesis (SPPS) using this compound?

Methodological Answer:
The hydrophobic Boc group and aromatic side chain can hinder solubility:

  • Solvent Optimization: Use DMF/DMSO (9:1) or 0.1 M HOBt in DMF to enhance solvation during coupling .
  • Side-Chain Protection: Temporarily protect the carboxyl group as a tert-butyl ester, which is removed post-SPPS with TFA .
  • Aggregation Monitoring: Track resin swelling via microscopy or FT-IR. Introduce pseudoproline dipeptides to disrupt β-sheet formation .

Advanced: How can computational modeling predict the conformational impact of this compound in peptide scaffolds?

Methodological Answer:
Molecular dynamics (MD) and density functional theory (DFT) are key:

  • MD Simulations: Model the Boc-protected residue in explicit solvent (e.g., TIP3P water) to assess steric hindrance and backbone torsion angles (φ/ψ). Tools like GROMACS or AMBER are standard .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to predict electronic effects of the carboxyl group on hydrogen-bonding networks .
  • Validation: Compare simulated NMR chemical shifts with experimental data to refine force fields .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.